1,1'-Dithiobis[n-phenylformamidine]
Description
1,1'-Dithiobis[n-phenylformamidine] is a disulfide-containing compound characterized by two phenylformamidine groups connected via a sulfur-sulfur (S–S) bond. The disulfide bridge confers redox sensitivity, enabling cleavage under reducing conditions, which may be exploited in dynamic chemical or biological systems .
Properties
CAS No. |
37847-87-3 |
|---|---|
Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(N'-phenylcarbamimidoyl)sulfanyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H14N4S2/c15-13(17-11-7-3-1-4-8-11)19-20-14(16)18-12-9-5-2-6-10-12/h1-10H,(H2,15,17)(H2,16,18) |
InChI Key |
CZKMHYBROYUFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SSC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dithiobis[n-phenylformamidine] typically involves the reaction of phenylformamidine with sulfur or sulfur-containing reagents under controlled conditions . One common method is the oxidative coupling of phenylformamidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 1,1’-Dithiobis[n-phenylformamidine] are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dithiobis[n-phenylformamidine] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenylformamidine groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylformamidine derivatives.
Scientific Research Applications
1,1’-Dithiobis[n-phenylformamidine] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of disulfide bond formation and reduction in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Dithiobis[n-phenylformamidine] involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biological processes, including protein folding and stabilization. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 1,1'-Dithiobis[n-phenylformamidine] and analogous disulfide-containing compounds:
Key Findings from Research
- Redox Sensitivity : Unlike dithiobis(succinimidyl propionate), which is designed for rapid cleavage in biochemical assays, 1,1'-Dithiobis[n-phenylformamidine] likely exhibits moderate stability due to the electron-withdrawing phenylformamidine groups, which may delay disulfide reduction .
- Coordination Chemistry : The phenylformamidine groups in the target compound contrast with the pyridine rings in dipyrithione. The former’s nitrogen atoms may enhance metal-binding capabilities, suggesting applications in catalysis or materials science, whereas dipyrithione’s antimicrobial action relies on its thiol-reactive dioxide groups .
- Pharmaceutical Relevance : Captopril disulfide’s reducible S–S bond is critical for its ACE inhibitor activity. In contrast, 1,1'-Dithiobis[n-phenylformamidine] lacks direct pharmacopeial references but shares structural motifs with bioactive disulfides, warranting further study .
Biological Activity
1,1'-Dithiobis[n-phenylformamidine] (CAS No. 37847-87-3) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
1,1'-Dithiobis[n-phenylformamidine] features two formamidine groups connected by a dithiobis linkage. This unique structure is believed to contribute to its biological activities, particularly in enzyme inhibition and antimicrobial properties.
Antimicrobial Activity
Research indicates that 1,1'-dithiobis[n-phenylformamidine] exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study highlighted its activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
Antiviral Properties
In addition to its antimicrobial effects, this compound has been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes .
Enzyme Inhibition
The compound has shown potential in inhibiting specific enzymes involved in various biochemical pathways. For instance, it may act as a competitive inhibitor for certain proteases, which are crucial in disease processes such as cancer and viral infections .
The mechanism by which 1,1'-dithiobis[n-phenylformamidine] exerts its biological effects is not fully understood but is thought to involve:
- Interaction with Enzymes : Binding to active sites of enzymes, thereby altering their function.
- Redox Activity : The dithiobis structure may facilitate redox reactions that contribute to its biological effects .
Case Studies
- In vitro Studies : A series of in vitro experiments demonstrated the compound's ability to inhibit bacterial growth across multiple species. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations ranging from 32 to 128 µg/mL depending on the bacterial strain tested .
- In vivo Studies : Animal models have been used to assess the therapeutic potential of 1,1'-dithiobis[n-phenylformamidine]. Results indicated a reduction in infection severity when administered alongside standard antibiotic treatments .
Comparative Analysis
A comparison of 1,1'-dithiobis[n-phenylformamidine] with similar compounds reveals its unique properties:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Enzyme Inhibition |
|---|---|---|---|
| 1,1'-Dithiobis[n-phenylformamidine] | High | Moderate | Yes |
| N,N-Dimethylformamide | Moderate | Low | No |
| Amidines | Variable | Variable | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
